

A Comparative Guide to the Single-Crystal X-ray Diffraction of Bromo-Oxazoles

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Compound of Interest

Compound Name: 2-Bromooxazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for various bromo-oxazole derivatives. The information presented is intended to assist researchers in understanding the structural nuances of this important class of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. This document summarizes key crystallographic parameters, outlines detailed experimental protocols, and visualizes the experimental workflow.

Comparative Crystallographic Data of Bromo-Oxazole Derivatives

The following table summarizes the crystallographic data for a selection of bromo-oxazole compounds, allowing for a direct comparison of their structural parameters.

Compound Name	Chemical Formula	Molecular Weight (g/mol)	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z
2,4-Dibromo-5-(4-bromophenoxy)oxazole	C ₁₁ H ₈ Br ₃ NO ₃	465.89	Orthorhombic	Pca2 ₁	18.039 (4)	7.638(2)	19.333 (4)	90	8
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate	C ₁₃ H ₁₂ BrNO ₄	326.15 [1]	Monoclinic	P2 ₁ /n	14.828 (2)[1]	7.1335 (9)[1]	25.119 (2)[1]	100.06 6(11) [1]	8[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of bromo-oxazole derivatives, based on established methodologies.

Synthesis of Bromo-Oxazole Derivatives

The synthesis of bromo-oxazole derivatives can be achieved through various established methods, including the Van Leusen reaction followed by bromination.

Example: Synthesis of 2,4-Dibromo-5-(4-Bromo-2,5-Dimethoxyphenyl)oxazole

- **Van Leusen Oxazole Synthesis:** An appropriately substituted benzaldehyde is reacted with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base (e.g., K_2CO_3) in a suitable solvent (e.g., methanol) to form the oxazole ring.
- **Electrophilic Bromination:** The resulting oxazole is then subjected to electrophilic bromination using a brominating agent such as N-Bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Purification:** Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography on silica gel to yield the desired bromo-oxazole derivative.

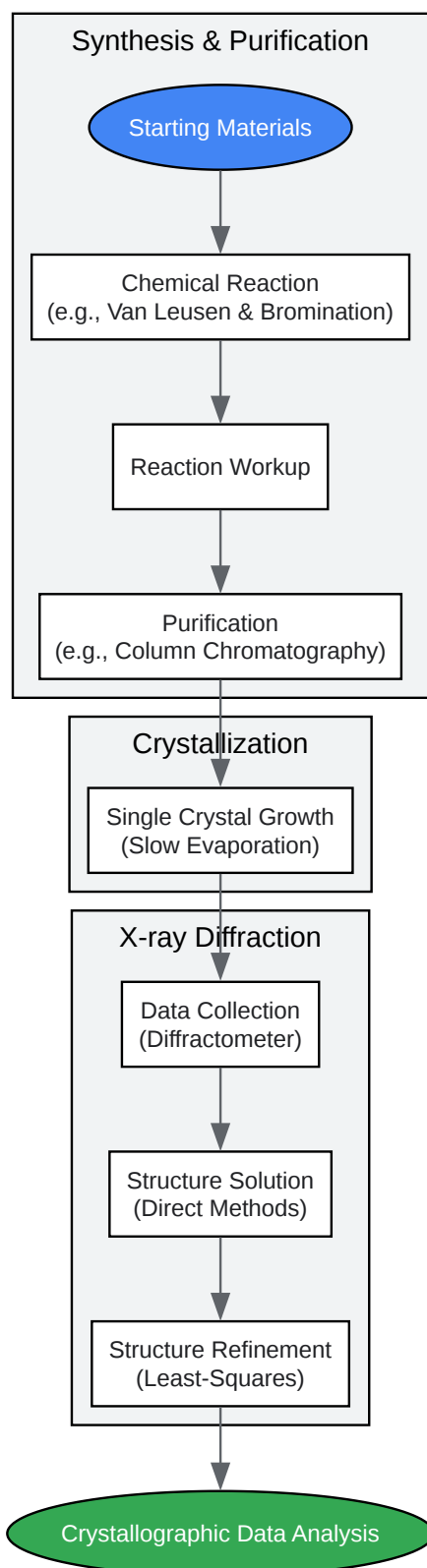
Single-Crystal X-ray Diffraction Analysis

High-quality single crystals are essential for accurate structural determination.

1. **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified bromo-oxazole compound in an appropriate solvent or a mixture of solvents (e.g., ethyl acetate/hexane).
2. **Data Collection:** A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 293 K or 100 K) using monochromatic radiation (e.g., Mo $K\alpha$, $\lambda = 0.71073 \text{ \AA}$). The data are typically collected using ω -scans.
3. **Structure Solution and Refinement:** The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and single-crystal X-ray diffraction analysis of bromo-oxazole derivatives.



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General workflow for bromo-oxazole analysis.

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References

- 1. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles [mdpi.com]
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